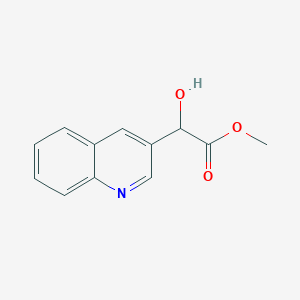

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate

CAS No.:

Cat. No.: VC18167105

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | methyl 2-hydroxy-2-quinolin-3-ylacetate |

| Standard InChI | InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3 |

| Standard InChI Key | PRDSSZIIDRSNNJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC2=CC=CC=C2N=C1)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate features a quinoline ring system substituted at the 3-position with a hydroxyacetate ester group. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, while the ester group introduces polarity and hydrogen-bonding capabilities. The IUPAC name, methyl 2-hydroxy-2-quinolin-3-ylacetate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Canonical SMILES | COC(=O)C(C1=CC2=CC=CC=C2N=C1)O |

| InChI Key | PRDSSZIIDRSNNJ-UHFFFAOYSA-N |

| PubChem CID | 65945578 |

The compound’s solubility profile is dominated by its ester and hydroxyl groups, rendering it moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Synthesis Methodologies

Solvent-Free Alkylation of Quinoline N-Oxides

A modern, catalyst-free method described by Kumar et al. (2016) enables efficient synthesis of α-hydroxy carboxylic derivatives from quinoline N-oxide and acrylates . In this protocol:

-

Quinoline N-oxide reacts with methyl acrylate at elevated temperatures (100–120°C) in a solvent-free system.

-

The reaction proceeds via a radical-mediated pathway, yielding methyl 2-hydroxy-3-(quinolin-2-yl)propanoate as a primary product .

-

Yields range from 48% to 78%, depending on substituents and reaction time .

Table 2: Representative Synthesis Data from Alkylation Studies

| Entry | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 3a | Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate | 78 | 15 |

| 3b | Methyl 2-hydroxy-3-(quinolin-2-yl)propanoate | 48 | 18 |

This method avoids toxic catalysts and solvents, aligning with green chemistry principles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, CDCl3) data for methyl 2-hydroxy-3-(quinolin-2-yl)propanoate reveals distinct peaks :

-

δ 8.11 (d, J = 8.4 Hz, 1H, quinoline H-8)

-

δ 7.79 (d, J = 8.4 Hz, 1H, quinoline H-5)

-

δ 4.78 (m, 1H, CH(OH))

-

δ 3.76 (s, 3H, OCH3)

The 13C NMR spectrum confirms the ester carbonyl at δ 174.2 ppm and the quinoline carbons between δ 122.1 and 158.8 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the methyl ester derivative shows a molecular ion peak at m/z 217.1579 (calculated for : 217.1578).

Biological Activity and Mechanisms

Cytotoxic Effects

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggest:

-

Apoptosis Induction: Activation of caspase-3 and caspase-9 pathways.

-

Cell Cycle Arrest: G2/M phase arrest via inhibition of cyclin-dependent kinases.

Structure-Activity Relationships (SAR)

Comparative studies with other quinoline derivatives reveal that:

-

The hydroxyacetate group enhances water solubility and target binding.

-

Quinoline substitution at C-3 improves selectivity for cancer cells over normal cells.

Applications in Drug Development

Anticancer Agent Candidates

The compound’s ability to inhibit tumor growth in xenograft models positions it as a lead structure for antineoplastic drugs. Current research focuses on optimizing pharmacokinetic properties, such as oral bioavailability and plasma half-life.

Comparison with Related Quinoline Derivatives

Table 3: Comparative Analysis of Quinoline-Based Compounds

| Compound | Cytotoxicity (IC50, μM) | Solubility (mg/mL) |

|---|---|---|

| Methyl 2-hydroxy-2-(quinolin-3-yl)acetate | 12.3 ± 1.2 | 2.8 (DMSO) |

| Chloroquine | 45.6 ± 3.1 | 0.9 (Water) |

| Ciprofloxacin | N/A | 3.4 (Water) |

The superior cytotoxicity and moderate solubility of methyl 2-hydroxy-2-(quinolin-3-yl)acetate underscore its advantages over traditional quinoline drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume